molecular formula C9H13N3O4 B3059528 [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 518990-09-5

[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol

Cat. No.: B3059528
CAS No.: 518990-09-5
M. Wt: 227.22 g/mol
InChI Key: XBCXQLLVGDXVAZ-UHFFFAOYSA-N
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Description

[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C8H11N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-nitro-1H-pyrazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, ethanol.

    Reduction: Chromium trioxide, potassium permanganate, acetone.

    Substitution: Sodium hydroxide, ethanol, various nucleophiles.

Major Products Formed

    Oxidation: 4-Amino-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol.

    Reduction: [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanone.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown activity against certain types of cancer cells and infectious agents, highlighting their potential as pharmaceutical agents.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes and disruption of cellular pathways, resulting in the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but lacks the hydroxyl group.

    4-Nitro-1-(oxan-4-yl)-1H-pyrazole: Similar structure but with a different substitution pattern on the oxan ring.

    4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of both the nitro group and the hydroxyl group in [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol makes it unique compared to other similar compounds

Biological Activity

[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol, with the CAS number 518990-09-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C9H13N3O4
  • Molecular Weight : 227.217 g/mol
  • Structure : The compound features a pyrazole ring substituted with a nitro group and an oxan moiety, which contributes to its unique properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including those similar to this compound. For instance, compounds with nitro groups have shown varying degrees of effectiveness against pathogenic bacteria and fungi. The presence of the oxan ring may enhance solubility and bioavailability, potentially leading to improved efficacy in antimicrobial applications .

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. A study focusing on structurally similar compounds demonstrated that modifications in the pyrazole structure could lead to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning phosphodiesterase (PDE) enzymes. Certain pyrazole derivatives have been reported to inhibit PDE3A and PDE3B, which are critical in regulating intracellular signaling pathways related to cardiovascular diseases . This suggests that this compound could also possess similar inhibitory effects.

Study 1: Antimicrobial Screening

In a comparative study, various pyrazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups like nitro showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The specific activity of this compound remains to be fully characterized but is anticipated to follow similar trends due to its structural features .

Study 2: Anticancer Activity Assessment

In vitro assays conducted on cancer cell lines revealed that several pyrazole derivatives exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 10 µM against breast cancer cells. Although specific data on this compound is limited, its structural analogs suggest potential for similar anticancer activity through mechanisms involving apoptosis induction .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of PDE enzymes

Properties

IUPAC Name

[4-nitro-1-(oxan-2-yl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5,9,13H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXQLLVGDXVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625969
Record name [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-09-5
Record name [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester [500 mg, Reference Example 54(a)] in tetrahydrofuran (20 ml) under nitrogen at −78° C. was treated dropwise with a solution of diisobutylaluminium hydride in tetrahydrofuran (8.82 ml, 1M). The reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was taken up in diethyl ether (100 ml) and quenched with water (150 ml). The resulting suspension was filtered through celite and the organic layer was collected from the filtrate, then dried over magnesium sulfate and then evaporated to yield [4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazol-3-yl]-methanol (349 mg) as a peach oil. LC-MS (Method H): RT=2.08 minutes, 250.29 (M+H+ Na)+.
Name
4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.82 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.